2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid
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Overview
Description
2,4-Dioxo-1,3-diazaspiro[45]decane-6-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between a diazaspirodecane and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid typically involves the reaction of cyclohexanone with urea under acidic conditions to form the spirocyclic hydantoin intermediate. This intermediate is then oxidized to introduce the carboxylic acid functionality. The reaction conditions often include the use of strong acids like hydrochloric acid and oxidizing agents such as potassium permanganate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic structure, potentially leading to new derivatives.
Substitution: Various nucleophiles can substitute the hydrogen atoms in the diazaspirodecane ring, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride followed by nucleophilic substitution.
Major Products Formed
Scientific Research Applications
2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant and anticancer activities.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism by which 2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include key metabolic or signaling pathways relevant to the disease being targeted .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid
- 2,6-Diazaspiro[4.5]decane-6-carboxylic acid tert-butyl ester
- 4-[(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl ester
Uniqueness
2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials .
Properties
CAS No. |
947-10-4 |
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Molecular Formula |
C9H12N2O4 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2,4-dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4/c12-6(13)5-3-1-2-4-9(5)7(14)10-8(15)11-9/h5H,1-4H2,(H,12,13)(H2,10,11,14,15) |
InChI Key |
OTAKKISWKHJBKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(C1)C(=O)O)C(=O)NC(=O)N2 |
Origin of Product |
United States |
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